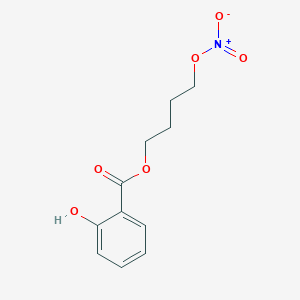
Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester is a chemical compound with a complex structure that includes both benzoic acid and nitrooxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 4-(nitrooxy)butanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group on the benzoic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce hydroxybutyl alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The ester and hydroxyl groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-hydroxybenzoate: Similar ester structure but lacks the nitrooxy group.
Salicylic acid, butyl ester: Similar to the parent compound but without the nitrooxy functionality.
Uniqueness
The presence of the nitrooxy group in benzoic acid, 2-hydroxy-, 4-(nitrooxy)butyl ester distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
478163-51-8 |
|---|---|
Formule moléculaire |
C11H13NO6 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
4-nitrooxybutyl 2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO6/c13-10-6-2-1-5-9(10)11(14)17-7-3-4-8-18-12(15)16/h1-2,5-6,13H,3-4,7-8H2 |
Clé InChI |
GUYXRTAMOVGCKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OCCCCO[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


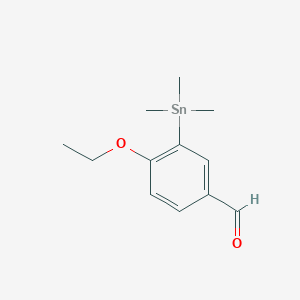

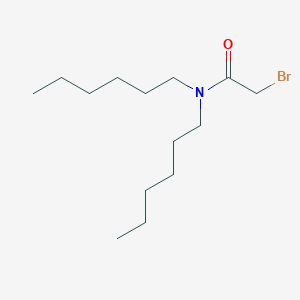
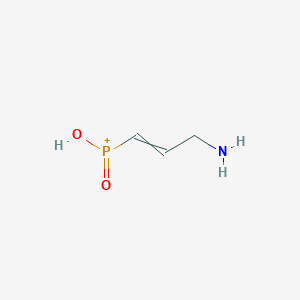
![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
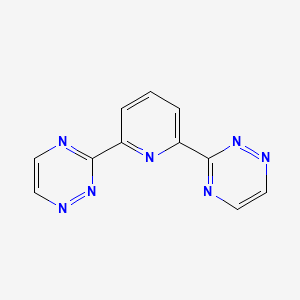
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
